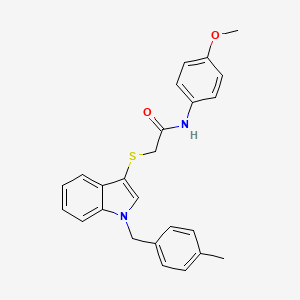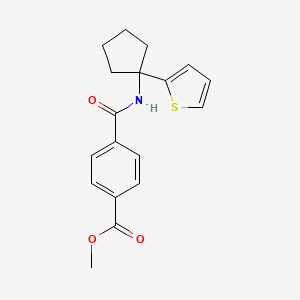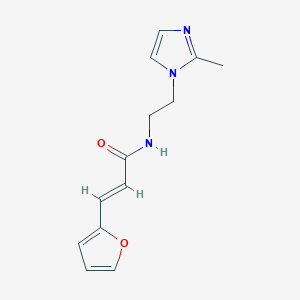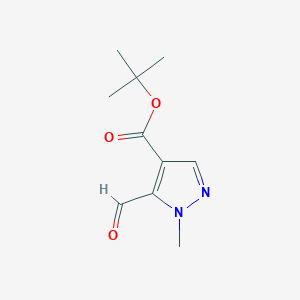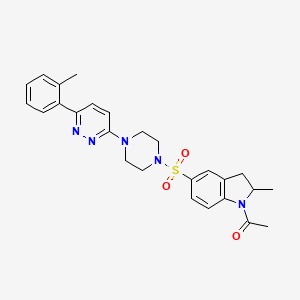
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone is a complex organic compound that features prominently in the synthesis and evaluation of novel pharmaceutical agents. Its structure includes a piperazine moiety, a pyridazinone ring, and a sulfonamide linkage, which are common motifs in medicinal chemistry for their versatile biological activities. Research has focused on synthesizing derivatives of this compound to explore their therapeutic potential across various diseases. For instance, compounds with similar structures have been synthesized and evaluated for their analgesic, anti-inflammatory, antifungal, antimicrobial, and antiproliferative activities against various cancer cell lines. These efforts underscore the compound's significance in drug discovery, particularly in identifying new treatments for chronic and infectious diseases (Palaska et al., 1993; Zhou et al., 2011; Bhatt et al., 2016).
Antimicrobial and Antifungal Activity
The structural elements of this compound make it a candidate for antimicrobial and antifungal applications. Derivatives of this compound have been found to exhibit significant inhibitory activity against a range of pathogenic microorganisms, including bacteria and fungi, suggesting its potential utility in developing new antimicrobial and antifungal agents. For example, certain derivatives demonstrated potent activity against fungal strains such as Candida glabrata and Candida albicans, highlighting the compound's relevance in addressing drug-resistant fungal infections (Zhou et al., 2011; Rao et al., 2022).
Anti-inflammatory and Analgesic Properties
Research into derivatives of this compound has also highlighted their potential anti-inflammatory and analgesic properties. These derivatives have shown promising results in preclinical models, outperforming standard drugs in some cases, which could lead to new treatments for pain and inflammation-related conditions (Palaska et al., 1993; Refaat et al., 2007).
Anticancer Potential
The exploration of this compound derivatives in cancer research has yielded interesting findings. Several studies have synthesized and tested derivatives for their antiproliferative effects against various cancer cell lines, including liver, colon, breast, and lung cancers. Some derivatives exhibited potent activity, suggesting the potential of this compound as a scaffold for developing new anticancer agents (Mallesha et al., 2012; Özdemir et al., 2019).
Eigenschaften
IUPAC Name |
1-[2-methyl-5-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-18-6-4-5-7-23(18)24-9-11-26(28-27-24)29-12-14-30(15-13-29)35(33,34)22-8-10-25-21(17-22)16-19(2)31(25)20(3)32/h4-11,17,19H,12-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFHXYGQPQECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)
![Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2387844.png)
![Tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387846.png)
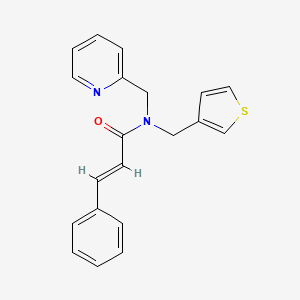
![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)

